molecular formula C8H7BrO3 B1290894 2-(2-Bromo-4-hydroxyphenyl)acetic acid CAS No. 88491-44-5

2-(2-Bromo-4-hydroxyphenyl)acetic acid

Cat. No.: B1290894
CAS No.: 88491-44-5
M. Wt: 231.04 g/mol
InChI Key: DYIKUAMKHXANMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 4-hydroxyphenylacetic acid. The reaction typically proceeds as follows:

    Bromination: 4-Hydroxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the ortho position relative to the hydroxyl group.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions would be conducted in industrial reactors with efficient mixing and temperature control. The purification steps would involve industrial-scale crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted phenylacetic acid derivatives.

    Oxidation: Formation of 2-(2-Bromo-4-oxophenyl)acetic acid.

    Reduction: Formation of 2-(2-Bromo-4-hydroxyphenyl)ethanol.

Scientific Research Applications

2-(2-Bromo-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylacetic acid: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

    2-Bromo-4-hydroxybenzoic acid: Contains a carboxyl group directly attached to the benzene ring, leading to different reactivity and applications.

    2-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a carboxylic acid, affecting its chemical behavior and applications.

Uniqueness

2-(2-Bromo-4-hydroxyphenyl)acetic acid is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(2-Bromo-4-hydroxyphenyl)acetic acid, also known by its CAS number 88491-44-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, antibacterial, and antifungal activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxyl group on the aromatic ring, which may contribute to its biological activity. Its molecular formula is C9H8BrO3. The presence of these functional groups suggests potential interactions with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study conducted on various derivatives of bromophenols demonstrated that compounds similar to this one could ameliorate oxidative damage in HaCaT keratinocytes induced by hydrogen peroxide (H₂O₂). These compounds increased the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression, indicating a specific pathway for their antioxidant effects .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against leukemia K562 cells. The compound was found to inhibit cell viability and induce apoptosis without affecting cell cycle distribution. This suggests that the compound may be a candidate for further investigation in cancer therapeutics .

Antibacterial and Antifungal Activity

Preliminary studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, compounds with similar structural features were tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM. The presence of the hydroxyl group significantly enhanced the inhibitory action against these pathogens .

Additionally, antifungal activity was noted against Candida albicans, with MIC values indicating moderate efficacy. These findings suggest that the compound could be explored as a potential antimicrobial agent .

Case Studies and Research Findings

  • Oxidative Stress Model : In a controlled study using HaCaT cells treated with H₂O₂, the application of bromophenol derivatives resulted in reduced intracellular reactive oxygen species (ROS) levels and improved cell viability post-treatment .
  • Leukemia Cell Line : The cytotoxic effects observed in K562 cells were attributed to apoptosis induction rather than necrosis, highlighting the compound's selective action against cancer cells .
  • Antimicrobial Screening : A series of derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications on the phenolic structure could lead to enhanced antibacterial properties, particularly when electron-donating groups were present .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantReduced oxidative damage in HaCaT cells
AnticancerInduced apoptosis in K562 leukemia cells
AntibacterialMIC values: E. coli (4.69 µM), S. aureus (22.9 µM)
AntifungalMIC against C. albicans

Properties

IUPAC Name

2-(2-bromo-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIKUAMKHXANMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641076
Record name (2-Bromo-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88491-44-5
Record name (2-Bromo-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A dichloromethane solution (1.0 M, 150 mL) of tribromoborane was added dropwise to a solution of (2-bromo-4-methoxyphenyl)acetic acid (15.0 g) in dichloromethane (160 mL) at room temperature, and the reaction mixture was refluxed for 3 hr, allowed to cool to room temperature, and poured into ice water. The mixture was extracted with ethyl acetate, and the organic layer was separated. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained yellow solid was collected by filtration and washed with hexane-diethyl ether to give the title compound (10.3 g).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-bromo-4-methoxyphenyl)acetic acid (0.49 g) in dichloromethane (5 mL) was added a solution of tribromoborane (5 mL) dropwise at room temperature. The mixture was refluxed for 3 hr. After cooling to room temperature, the mixture was poured into iced water. The organic layer was separated, and the water layer was extracted by ethyl acetate (30 mL×3). The combined organic layer was dried over anhydrous sodium sulfate, filtered and evaporated to dryness. The residue was washed with ether to give the title compound (0.45 g).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Bromo-4-hydroxyphenyl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Bromo-4-hydroxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.